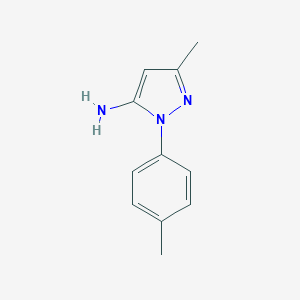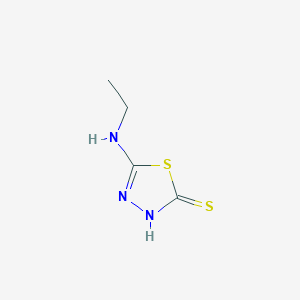![molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9](/img/structure/B182053.png)
6-Methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6H-indolo[2,3-b]quinoxaline (MeIQx) is a heterocyclic aromatic compound that belongs to the family of quinoxaline derivatives. It is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. MeIQx has been shown to induce DNA damage and promote the development of tumors in experimental animals.
Mecanismo De Acción
6-Methyl-6H-indolo[2,3-b]quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce mutations. The major DNA adduct formed by 6-Methyl-6H-indolo[2,3-b]quinoxaline is N-(deoxyguanosin-8-yl)-6-Methyl-6H-indolo[2,3-b]quinoxaline, which can lead to base pair substitutions and frameshift mutations. 6-Methyl-6H-indolo[2,3-b]quinoxaline has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
6-Methyl-6H-indolo[2,3-b]quinoxaline has been shown to induce DNA damage and promote the development of tumors in experimental animals. It has also been linked to the development of human cancers, particularly colorectal cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline has been shown to affect several physiological processes, including cell proliferation, apoptosis, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful model compound for studying the mechanisms of DNA damage and repair, as well as the development of cancer. It is relatively stable and can be easily synthesized in the laboratory. However, 6-Methyl-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that requires careful handling and disposal. It is also important to note that the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health may differ from those observed in experimental animals.
Direcciones Futuras
Future research on 6-Methyl-6H-indolo[2,3-b]quinoxaline should focus on developing effective chemopreventive agents that can reduce the risk of cancer associated with dietary exposure to 6-Methyl-6H-indolo[2,3-b]quinoxaline. Studies should also investigate the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health, particularly in populations with high levels of dietary exposure. In addition, research should explore the potential use of 6-Methyl-6H-indolo[2,3-b]quinoxaline as a biomarker for cancer risk assessment and the development of personalized cancer prevention strategies.
Conclusion
6-Methyl-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. It has been extensively studied for its effects on DNA damage and repair, as well as the development of cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful model compound for studying these processes, but requires careful handling and disposal. Future research should focus on developing effective chemopreventive agents and investigating the effects of 6-Methyl-6H-indolo[2,3-b]quinoxaline on human health.
Métodos De Síntesis
6-Methyl-6H-indolo[2,3-b]quinoxaline can be synthesized by the reaction of 2-aminobenzophenone with 3,4-dimethylaniline in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 6-Methyl-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid with a melting point of 305-307°C.
Aplicaciones Científicas De Investigación
6-Methyl-6H-indolo[2,3-b]quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of DNA damage and repair, as well as the development of cancer. 6-Methyl-6H-indolo[2,3-b]quinoxaline has also been used to investigate the effects of dietary factors on cancer risk and to evaluate the efficacy of chemopreventive agents.
Propiedades
Número CAS |
65880-39-9 |
|---|---|
Nombre del producto |
6-Methyl-6H-indolo[2,3-b]quinoxaline |
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3 |
Clave InChI |
KFWQNOOZKPPNNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
SMILES canónico |
CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Otros números CAS |
65880-39-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



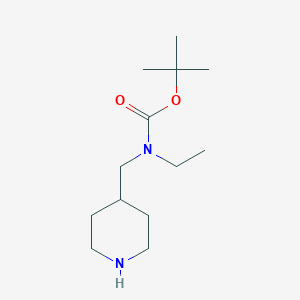
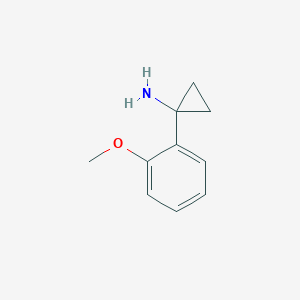


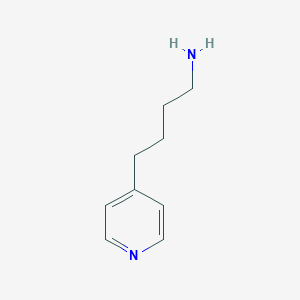
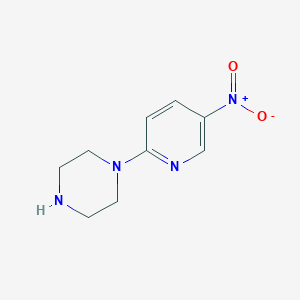
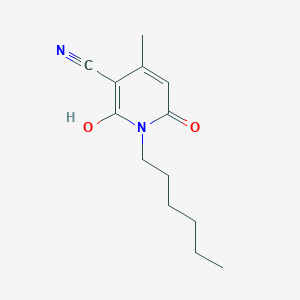

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
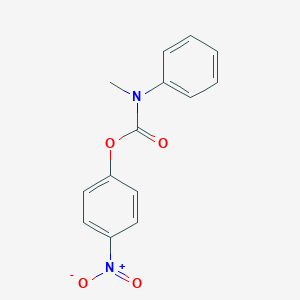
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
